6-Hydroxymethylherniarin

Vue d'ensemble

Description

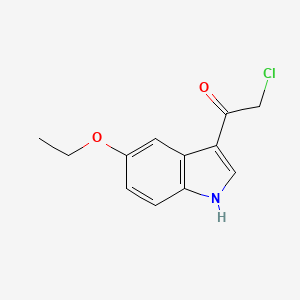

6-Hydroxymethylherniarin (6-HMF) is a naturally occurring compound found in plants and fungi. It is a metabolite of the flavonoid herniarin, which is a major component of many plants. 6-HMF has been studied for its potential therapeutic effects, including its antioxidant activity and anti-inflammatory properties. In addition, 6-HMF has been investigated for its ability to modulate the immune system and to protect against oxidative stress.

Applications De Recherche Scientifique

Research on Similar Compounds

Neurotoxicity and Parkinson's Disease Models : Studies on 6-Hydroxydopamine, a compound structurally related to 6-Hydroxymethylherniarin, have explored its role in inducing neurotoxicity and apoptosis, particularly in the context of Parkinson's disease models. The neurotoxicity is initiated via extracellular auto-oxidation and the induction of oxidative stress, leading to mitochondrial dysfunction, activation of caspases, and apoptosis. The involvement of protein kinase Cδ as a key mediator in this process has been highlighted, suggesting potential pathways through which related compounds like this compound might exhibit biological activity (Hanrott et al., 2006).

Antimicrobial Activity : Ostruthin, another coumarin derivative, has shown pronounced in vitro activity against several species of rapidly growing Mycobacteria. This suggests that coumarin derivatives, potentially including this compound, might have applications in antimicrobial research and treatment strategies (Schinkovitz et al., 2003).

Anticancer and Apoptotic Activities : The modulation of mitogen-activated protein kinases by 6-nitro-7-hydroxycoumarin, leading to apoptosis in renal carcinoma cells, suggests a potential pathway through which this compound might exert anticancer effects. This study highlights the role of p38 MAP kinase in mediating apoptosis, suggesting that similar mechanisms could be explored for this compound (Finn et al., 2003).

Genotoxic and Clastogenic Potential : The assessment of the genotoxic/clastogenic potential of coumarin derivatives like 6,7-dihydroxycoumarin in multiple mouse organs via the comet assay and the micronucleus test provides a framework for evaluating the safety and potential mutagenic effects of related compounds, including this compound. This research is crucial for understanding the implications of using such compounds in therapeutic contexts (Marques et al., 2015).

Mécanisme D'action

Mode of Action

Generally, the mode of action of a compound describes its interaction with its targets and any resulting changes

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell . In the case of 6-Hydroxymethylherniarin, the specific pathways and their downstream effects are yet to be fully understood.

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time

Result of Action

Specifically, this compound was found to be non-potent against mosquito larvae .

Propriétés

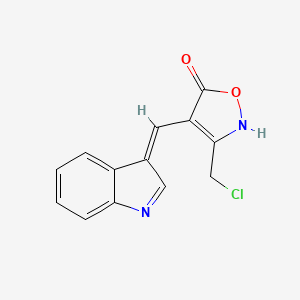

IUPAC Name |

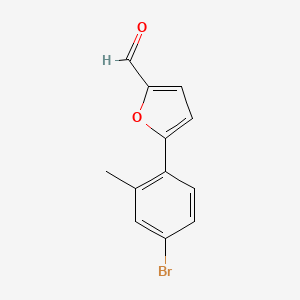

6-(hydroxymethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)

![4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3033699.png)

![(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one](/img/structure/B3033707.png)